molecular formula C16H22N2O2 B4940613 N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide

N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide

Cat. No.: B4940613
M. Wt: 274.36 g/mol
InChI Key: ZBXCNGBXRKSYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetylamino group attached to a methylphenyl ring, which is further connected to a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide typically involves the following steps:

    Acetylation: The starting material, 3-amino-4-methylphenol, is acetylated using acetic anhydride in the presence of a base such as pyridine to form 3-(acetylamino)-4-methylphenol.

    Amidation: The acetylated product is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the cyclohexanecarboxamide moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxidized amide derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted amide products.

Scientific Research Applications

N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological molecules, while the cyclohexanecarboxamide moiety can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(acetylamino)-3-methylphenyl]cyclohexanecarboxamide
  • N-(4-{[4-(acetylamino)-3-methylphenyl]sulfonyl}phenyl)acetamide
  • N-[3-(acetylamino)-4-methoxyphenyl]cyclohexanecarboxamide

Uniqueness

N-[3-(acetylamino)-4-methylphenyl]cyclohexanecarboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 4-position and the acetylamino group at the 3-position provides distinct steric and electronic properties compared to similar compounds.

Properties

IUPAC Name

N-(3-acetamido-4-methylphenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-11-8-9-14(10-15(11)17-12(2)19)18-16(20)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXCNGBXRKSYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCCC2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.